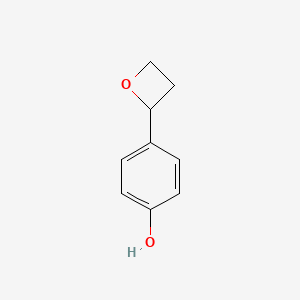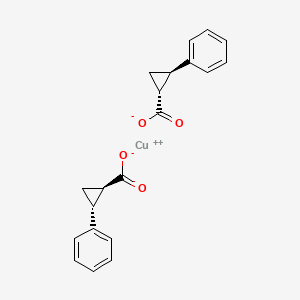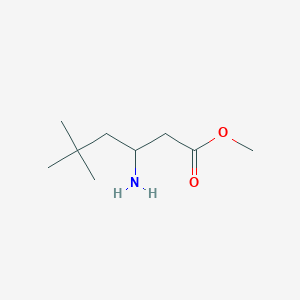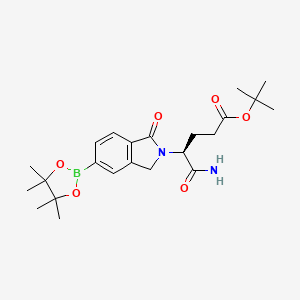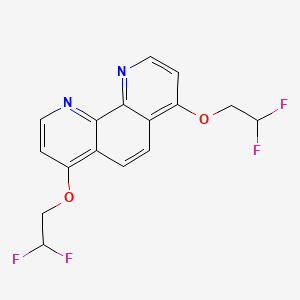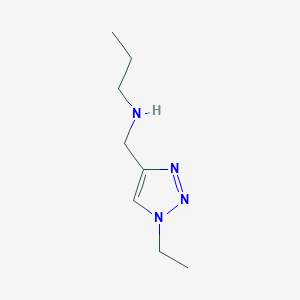
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in a variety of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves the use of “Click” chemistry, a term coined to describe a set of highly efficient and reliable reactions . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are usually mild, often carried out at room temperature in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with a benzyl group instead of an ethyl group.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,3-triazole: Features a phenyl group in place of the ethyl group.
Uniqueness: The uniqueness of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to penetrate biological membranes .
Eigenschaften
Molekularformel |
C8H16N4 |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
N-[(1-ethyltriazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
IFNNVCQZQRFKJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CN(N=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
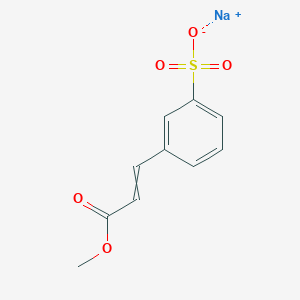
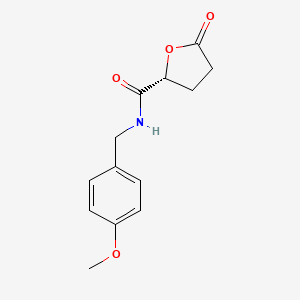


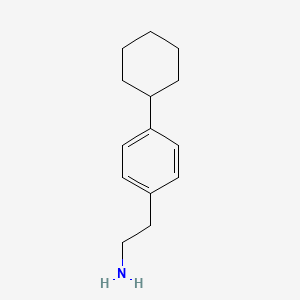
![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
